

Spectroscopic and Structural Elucidation of 2-Chloro-5-hydrazinylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-5-hydrazinylpyridine

Cat. No.: B136667

[Get Quote](#)

Introduction

2-Chloro-5-hydrazinylpyridine is a heterocyclic organic compound of interest in medicinal chemistry and drug development due to its unique structural motifs. As a derivative of both pyridine and hydrazine, it serves as a versatile building block for the synthesis of more complex molecules with potential biological activity. Accurate characterization of this compound is paramount for its application in research and development. This technical guide provides an in-depth overview of the spectroscopic data for a closely related isomer, 5-chloro-2-hydrazinylpyridine, which can serve as a valuable reference for the characterization of **2-chloro-5-hydrazinylpyridine**. The guide also details the standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) data.

Molecular Structure and Properties

2-Chloro-5-hydrazinylpyridine possesses the molecular formula $C_5H_6ClN_3$ and has a monoisotopic mass of 143.0250249 Da.^[1] The structural isomer, 5-chloro-2-hydrazinylpyridine, shares the same molecular formula and mass.^[2]

Spectroscopic Data (Reference Isomer: 5-Chloro-2-hydrazinylpyridine)

Due to the limited availability of public domain spectroscopic data for **2-chloro-5-hydrazinylpyridine**, the following data for its isomer, 5-chloro-2-hydrazinylpyridine, is

presented as a reference. The substitution pattern on the pyridine ring will influence the precise chemical shifts and coupling constants, but the general features are expected to be comparable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
8.07	d	2.3	H-6
7.45	dd	8.8, 2.3	H-4
6.71	d	8.8	H-3
5.88	br. s	-	NH
3.81	br. s	-	NH ₂

Solvent: CDCl₃ Reference:[3]

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ , ppm)	Assignment
158.8	C-2
144.4	C-6
135.9	C-4
118.9	C-5
107.3	C-3

Solvent: CDCl_3 Reference:[3]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. While a specific spectrum for **2-chloro-5-hydrazinylpyridine** is not available, the characteristic absorption bands for related compounds like 2-hydrazinopyridine can be referenced.

Characteristic IR Absorption Bands (Reference: 2-Hydrazinopyridine)

Wavenumber (cm^{-1})	Intensity	Assignment
3350-3150	Medium-Strong	N-H stretching (hydrazine)
3100-3000	Medium	Aromatic C-H stretching
1620-1580	Strong	C=N and C=C stretching (pyridine ring)
1500-1400	Medium-Strong	Aromatic C=C stretching
1200-1000	Medium	C-N stretching
850-750	Strong	C-H out-of-plane bending
~750	Strong	C-Cl stretching

Mass Spectrometry (MS)

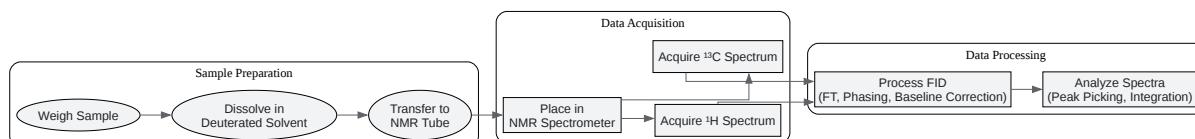
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into the structure.

Expected Mass Spectrometry Data

Parameter	Value
Molecular Formula	C ₅ H ₆ CIN ₃
Exact Mass	143.02502 Da
Molecular Weight	143.57 g/mol
Expected Fragmentation	
[M]+•	m/z 143/145 (due to ³⁵ Cl/ ³⁷ Cl isotopes)
[M-NH ₂] ⁺	m/z 127/129
[M-N ₂ H ₃] ⁺	m/z 112/114
[C ₅ H ₄ CIN] ^{+-•}	m/z 113/115 (loss of N ₂ H ₂)
[C ₄ H ₃ N ₂] ⁺	m/z 79

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.


NMR Spectroscopy

Sample Preparation

- Weigh approximately 5-10 mg of the sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.

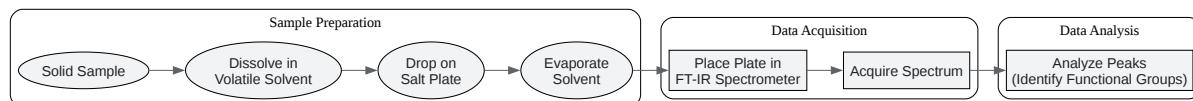
Data Acquisition

- Instrument: 400 MHz (or higher) NMR Spectrometer.
- ^1H NMR:
 - Pulse Program: Standard single-pulse (e.g., zg30).
 - Number of Scans: 16-64.
 - Relaxation Delay: 1-2 seconds.
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled (e.g., zgpg30).
 - Number of Scans: 1024 or more, depending on sample concentration.
 - Relaxation Delay: 2-5 seconds.

[Click to download full resolution via product page](#)

NMR Experimental Workflow

FT-IR Spectroscopy (Solid Sample)


Thin Film Method

- Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone).^[4]

- Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).[4]
- Allow the solvent to evaporate, leaving a thin film of the solid on the plate.[4]
- Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

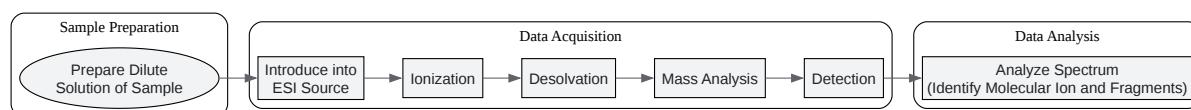
KBr Pellet Method

- Grind a small amount of the sample with dry potassium bromide (KBr) powder using a mortar and pestle.
- Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.
- Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.[5]

[Click to download full resolution via product page](#)

FT-IR Experimental Workflow (Thin Film Method)

Mass Spectrometry (Electrospray Ionization - ESI)


Sample Preparation

- Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

Data Acquisition

- Ionization: The sample solution is introduced into the ESI source where a high voltage is applied to generate charged droplets.[6][7][8]

- Desolvation: The charged droplets are passed through a heated capillary or a stream of drying gas (e.g., nitrogen) to evaporate the solvent.[6][7]
- Ion Transfer: The resulting gas-phase ions are directed into the mass analyzer.[7]
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and a mass spectrum is generated.

[Click to download full resolution via product page](#)

ESI-MS Experimental Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloro-5-hydrazinylpyridine | C5H6ClN3 | CID 10855584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Chloro-2-hydrazinylpyridine | C5H6ClN3 | CID 13590464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Rutgers_MS_Home [react.rutgers.edu]

- 7. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phys.libretexts.org [phys.libretexts.org]
- To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of 2-Chloro-5-hydrazinylpyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b136667#2-chloro-5-hydrazinylpyridine-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com